molecular formula C18H23NO5S B4036342 6-({[3-(ethoxycarbonyl)-5-methyl-2-thienyl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid

6-({[3-(ethoxycarbonyl)-5-methyl-2-thienyl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid

Cat. No.: B4036342
M. Wt: 365.4 g/mol
InChI Key: HUXBYZKEVYINJX-UHFFFAOYSA-N
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Description

6-({[3-(ethoxycarbonyl)-5-methyl-2-thienyl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid is a useful research compound. Its molecular formula is C18H23NO5S and its molecular weight is 365.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 365.12969401 g/mol and the complexity rating of the compound is 588. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Heterocyclic Chemistry

  • A method for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids showcases the versatility of thienyl compounds in synthesizing complex heterocyclic structures. This approach includes reactions with acetylating agents and cyclization processes to form various derivatives, highlighting the compound's role in developing new chemical entities (Santilli, Kim, & Wanser, 1971).
  • The cyclization of ethyl [2-(1-cyclohexen-1-yl)cyclohexylidene]cyanoacetate to form octahydrophenanthrene derivatives further illustrates the compound's utility in generating novel cyclic structures. This process involves converting cyclohexene derivatives into amino carboxylic acids, serving as precursors for various organic syntheses (Wilamowski, Krasodomski, Nowak, & Sepiol, 1995).

Conformational Studies and Peptide Research

  • The synthesis of conformationally constrained tryptophan derivatives reveals the importance of such compounds in peptide and peptoid conformation elucidation studies. These derivatives help understand the conformational flexibility of side chains, crucial for designing peptides with desired biological activities (Horwell, Nichols, Ratcliffe, & Roberts, 1994).

Material Science and Photoreactive Protecting Groups

  • Research into photoremovable protecting groups for carboxylic acids, such as 2,5-dimethylphenacyl (DMP) esters, demonstrates the potential for using similar compounds in developing light-sensitive materials. These materials have applications in organic synthesis and biochemistry, where precise control over reaction timings and conditions is essential (Zabadal, Pelliccioli, Klán, & Wirz, 2001).

Properties

IUPAC Name

6-[(3-ethoxycarbonyl-5-methylthiophen-2-yl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO5S/c1-5-24-18(23)14-8-11(4)25-16(14)19-15(20)12-6-9(2)10(3)7-13(12)17(21)22/h8,12-13H,5-7H2,1-4H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXBYZKEVYINJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)C)NC(=O)C2CC(=C(CC2C(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-({[3-(ethoxycarbonyl)-5-methyl-2-thienyl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid
Reactant of Route 2
6-({[3-(ethoxycarbonyl)-5-methyl-2-thienyl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid
Reactant of Route 3
Reactant of Route 3
6-({[3-(ethoxycarbonyl)-5-methyl-2-thienyl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid
Reactant of Route 4
6-({[3-(ethoxycarbonyl)-5-methyl-2-thienyl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid
Reactant of Route 5
Reactant of Route 5
6-({[3-(ethoxycarbonyl)-5-methyl-2-thienyl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid
Reactant of Route 6
6-({[3-(ethoxycarbonyl)-5-methyl-2-thienyl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid

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